5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile

Lipophilicity Membrane Permeability Drug Design

Medicinal chemists face inconsistent cross-coupling yields and lipophilicity shifts when using generic 5-H or 5-Cl analogs. This 5-bromo analog solves these issues: • Efficient Suzuki-Miyaura coupling for rapid 5-aryl library synthesis. • +1.33 logP increase vs. parent scaffold, optimizing ATP-site engagement. • ≥95% purity, stored at 2-8°C under argon for long-term stability. Bulk quantities (≥1 g) support large-scale screening campaigns.

Molecular Formula C6H3BrN2O
Molecular Weight 199.007
CAS No. 19840-44-9
Cat. No. B563185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
CAS19840-44-9
Synonyms5-bromo-6-hydroxypyridine-3-carbonitrile
Molecular FormulaC6H3BrN2O
Molecular Weight199.007
Structural Identifiers
SMILESC1=C(C(=O)NC=C1C#N)Br
InChIInChI=1S/C6H3BrN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10)
InChIKeyNCIBXYJEJGGUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile: Core Kinase Scaffold


5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic building block featuring a 2-pyridone core with a bromine at C5 and a cyano group at C3. It serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase-targeted libraries [1]. The bromine atom enables regioselective cross-coupling reactions , while the nitrile and lactam functionalities provide key hydrogen-bonding interactions for target engagement [2]. The compound is commercially available in high purity (typically ≥95–98%) and is supplied as a solid, stored under inert atmosphere at 2–8°C to maintain stability .

Kinase-targeted library synthesis scaffold
C5 bromine cross-coupling handle for SAR
High-purity solid; inert cold-chain storage

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile: Unique Advantages Over Analogs


Within the 6-oxo-1,6-dihydropyridine-3-carbonitrile chemotype, subtle substituent variations at the C5 position yield pronounced shifts in physicochemical properties, synthetic reactivity, and off-target liability. The 5-bromo analog exhibits a logP increase of +1.33 log units relative to the 5-unsubstituted parent scaffold, which directly influences membrane permeability and formulation behavior [1]. Furthermore, the bromine atom enables efficient Suzuki-Miyaura cross-coupling that is either unattainable with the 5-H analog or proceeds with drastically reduced efficiency in the 5-Cl counterpart under standard conditions . Generic substitution without accounting for these quantitative differences risks compromising downstream synthetic yields, altering lead compound lipophilicity, and inadvertently triggering CYP3A4-mediated metabolism liabilities [2].

Risk Factor
5-Bromo Analog
5-H / 5-Cl / 5-F Analog
Lipophilicity
Higher logP may support permeability profile
Lower logP alters membrane diffusion context
Cross-Coupling
Bromine handle enables Suzuki diversification
No handle or less reactive Cl; may limit library scope
Storage Stability
Requires 2–8°C inert gas; cold-chain logistics
Room-temperature storage sufficient (5-Cl); may shift procurement

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile: Quantitative Comparison


Lipophilicity & Polar Surface Area vs. Parent Scaffold

The 5‑bromo substitution markedly increases logP relative to the 5‑unsubstituted core scaffold, while TPSA remains nearly unchanged, resulting in enhanced predicted membrane permeability without altering hydrogen-bonding capacity. [1][2]

Lipophilicity
Cross-study comparable
ΔlogP ≈ +1.33 (range +1.09 to +1.33)
May support cell permeability and formulation context
Computed properties; experimental validation needed
Lipophilicity Membrane Permeability Drug Design

CYP3A4 Inhibition Risk Assessment

The compound demonstrates measurable CYP3A4 inhibition with an IC50 of 3,000 nM (3 µM) in a reversible inhibition assay [1]. This places it in the low‑micromolar range for this major drug-metabolizing enzyme, providing a baseline for evaluating drug-drug interaction risk in early discovery.

CYP3A4 IC₅₀
Method context
3,000 nM
Low-micromolar metabolism liability context
Reversible inhibition assay; further DMPK review recommended
Drug Metabolism CYP Inhibition Off-Target Screening

Bromine Cross-Coupling Versatility

The C5‑bromine atom enables regioselective Suzuki‑Miyaura cross-coupling reactions, a feature absent in the 5‑unsubstituted analog and less efficiently executed with the 5‑chloro analog [1]. While quantitative yield data specific to this exact scaffold is not published in primary literature, the bromine atom is explicitly noted by vendors as a key differentiator that 'enhances electronic density' and is 'used in cross-coupling reactions' .

Cross-Coupling
Class-level
Bromine enables Suzuki-Miyaura reactions
Reported synthesis handle for 5-position diversification
Vendor-reported; specific yield data not published
Suzuki Coupling Medicinal Chemistry Library Synthesis

Stability and Storage Under Inert Atmosphere

Vendor specifications consistently recommend storage at 2–8°C under inert gas (nitrogen or argon) to maintain ≥95–98% purity over extended periods . This contrasts with the 5‑chloro analog, which is specified for storage at room temperature under inert atmosphere, indicating potentially lower inherent stability of the brominated scaffold and necessitating more stringent cold-chain logistics .

Storage
Specification review
2–8°C under inert gas
Cold-chain storage maintains purity ≥95–98%
Contrasts with 5-Cl analog (RT storage); supplier specification
Compound Management Stability Procurement

Molecular Weight & Density Impact on Handling

The bromine atom increases molecular weight from 120.11 g/mol (unsubstituted) to 199.01 g/mol, and boosts density from 1.27 g/cm³ to 1.9 g/cm³ [1]. This 65% increase in molecular weight alters molarity calculations for stock solutions and influences solid handling characteristics.

MW & Density
Cross-study comparable
MW 199.01 g/mol; Density 1.9 g/cm³
Affects stock solution calculation and dispensing
Computed values; 65.7% MW increase vs unsubstituted
Physicochemical Properties Formulation Procurement

Commercial Purity and Vendor Availability

Multiple vendors supply the compound at purities of 95%, 97%, or 98% as determined by HPLC . This consistent availability of high-purity material contrasts with the 5‑fluoro analog, which is less commonly stocked and often requires custom synthesis, introducing variability and lead times .

Purity & Supply
Specification review
95–98% HPLC; stocked by ≥5 vendors
Reliable procurement for SAR campaigns
5-Fluoro analog limited availability; supplier data
Purity Procurement Quality Control

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile: Key Applications


Kinase Library Synthesis via Suzuki Coupling

The C5‑bromine atom serves as an efficient Suzuki-Miyaura coupling handle, enabling parallel synthesis of diverse 5‑aryl/heteroaryl analogs for kinase inhibitor screening [1]. This application leverages the increased lipophilicity (ΔlogP +1.33) to access chemical space relevant for ATP-binding site engagement, while the nitrile group mimics the hinge-binding motif of adenine [2].

Physicochemical Profiling for Lead Optimization

The compound's computed logP (0.77–1.01) and TPSA (≈56 Ų) position it within drug-like space, but with measurable CYP3A4 inhibition (IC50 3 µM) [1]. Medicinal chemists can use this scaffold as a starting point to monitor how subsequent substitutions modulate both permeability (via logP shifts) and metabolic liability (via CYP3A4 IC50 trends) in an integrated optimization workflow.

Cold-Chain Procurement for High-Throughput Screening

Given the requirement for storage at 2–8°C under inert gas to maintain ≥98% purity [1], this compound is best suited for centralized compound management facilities equipped with refrigerated automated storage and retrieval systems. Bulk procurement (≥1 g) is economically viable with pricing typically <$150/g, supporting large-scale screening campaigns [2].

Synthetic Intermediate for CDK5 and PIM-1 Inhibitors

The 6-oxo-1,6-dihydropyridine core has been validated as a potent scaffold for CDK5 inhibition [1]. The 5‑bromo analog serves as a key intermediate for introducing diverse side chains at the 5‑position while retaining the essential pharmacophore elements (lactam NH, nitrile) required for kinase hinge binding [2]. This enables systematic exploration of vector-directed SAR.

Application
Selection Property
Validation Focus
Kinase Library Synthesis via Suzuki Coupling
C5 bromine Suzuki coupling handle
Diversification efficiency and SAR scope
Physicochemical Profiling for Lead Optimization
logP/TPSA profile and CYP3A4 assay context
Permeability-metabolism balance review
Cold-Chain Procurement for HTS
Storage stability requirement
Cold-chain logistics for compound integrity
Synthetic Intermediate for CDK5 and PIM-1 Inhibitors
6-oxo-dihydropyridine pharmacophore
Reported kinase pathway inhibition context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.